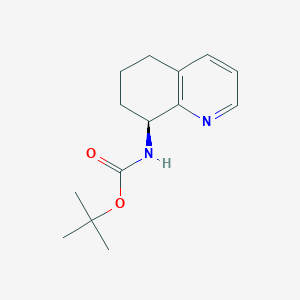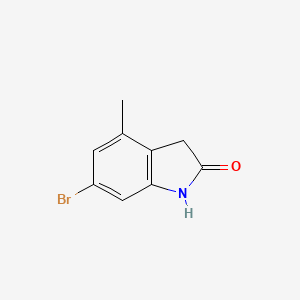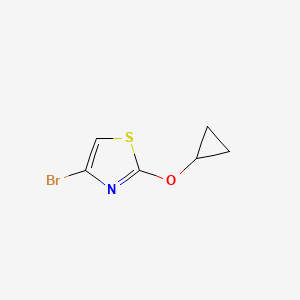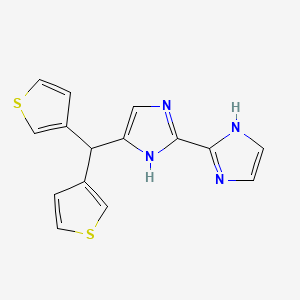
1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl typically involves the reaction of thiophene derivatives with biimidazole under specific conditions. The reaction often requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl undergoes various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the biimidazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Scientific Research Applications
1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl exerts its effects involves interactions with specific molecular targets. The thiophene rings and biimidazole core can interact with various enzymes and receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biimidazole derivatives and thiophene-containing molecules. Examples include:
- 1,1’-Dimethyl-1H,1’H-(2,2’)biimidazolyl
- 1,1’-Diethyl-1H,1’H-(2,2’)biimidazolyl
Uniqueness
What sets 1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl apart is its unique combination of thiophene rings and a biimidazole core, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H12N4S2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-[di(thiophen-3-yl)methyl]-2-(1H-imidazol-2-yl)-1H-imidazole |
InChI |
InChI=1S/C15H12N4S2/c1-5-20-8-10(1)13(11-2-6-21-9-11)12-7-18-15(19-12)14-16-3-4-17-14/h1-9,13H,(H,16,17)(H,18,19) |
InChI Key |
GQTWRJSAEPATEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C(C2=CSC=C2)C3=CN=C(N3)C4=NC=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


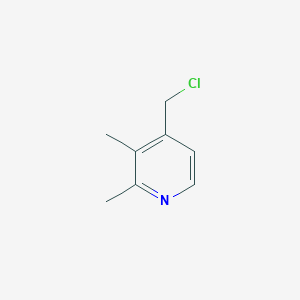
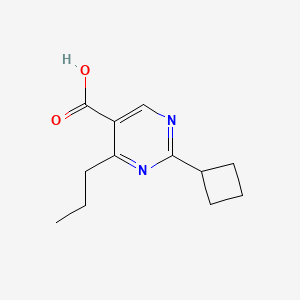

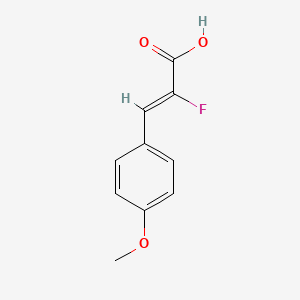
![4(1H)-Pyrimidinone, 2,3-dihydro-5,6-bis[(phenylmethylene)amino]-2-thioxo-](/img/structure/B13653623.png)
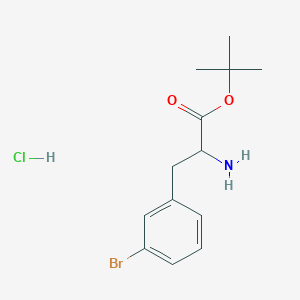
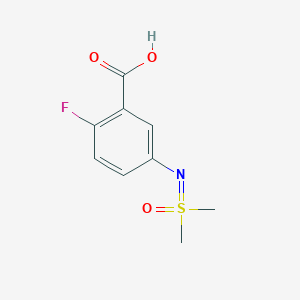

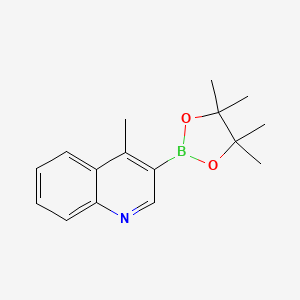
![4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine; butanedioic acid](/img/structure/B13653639.png)
